Cas no 114254-42-1 (1-(iodomethyl)sulfanylethan-1-one)

1-(iodomethyl)sulfanylethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-[(iodomethyl)sulfanyl]ethan-1-one
- 1-(iodomethyl)sulfanylethan-1-one
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- インチ: 1S/C3H5IOS/c1-3(5)6-2-4/h2H2,1H3
- InChIKey: JXALJIJPVNAXQK-UHFFFAOYSA-N
- ほほえんだ: C(SCI)(=O)C
1-(iodomethyl)sulfanylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1726165-0.25g |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
Enamine | EN300-1726165-5g |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 5g |
$2816.0 | 2023-09-20 | |
Aaron | AR01EMLD-500mg |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 500mg |
$1068.00 | 2023-12-16 | |
1PlusChem | 1P01EMD1-10g |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 10g |
$5224.00 | 2023-12-26 | |
1PlusChem | 1P01EMD1-250mg |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 250mg |
$657.00 | 2023-12-26 | |
1PlusChem | 1P01EMD1-500mg |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 500mg |
$999.00 | 2023-12-26 | |
1PlusChem | 1P01EMD1-2.5g |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 2.5g |
$2414.00 | 2023-12-26 | |
Enamine | EN300-1726165-5.0g |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 5g |
$2816.0 | 2023-06-04 | |
Enamine | EN300-1726165-1.0g |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1726165-10g |
1-[(iodomethyl)sulfanyl]ethan-1-one |
114254-42-1 | 95% | 10g |
$4176.0 | 2023-09-20 |
1-(iodomethyl)sulfanylethan-1-one 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
1-(iodomethyl)sulfanylethan-1-oneに関する追加情報
1-(Iodomethyl)sulfanylethan-1-one: A Comprehensive Overview
1-(Iodomethyl)sulfanylethan-1-one, also known by its CAS number 114254-42-1, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound, characterized by its sulfur-based functional group and iodinated structure, exhibits a range of intriguing properties that make it a valuable subject for both academic research and industrial applications. In this article, we will delve into the structural features, chemical properties, synthesis methods, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
The molecular structure of 1-(Iodomethyl)sulfanylethan-1-one is defined by its sulfanyl (SMe) group and a ketone functional group. The presence of the iodine atom in the methyl group introduces unique electronic properties, which significantly influence the compound's reactivity and stability. Recent studies have highlighted the importance of such iodinated organic compounds in catalytic processes and as intermediates in organic synthesis. For instance, researchers have demonstrated that the iodine atom can act as a leaving group in nucleophilic substitution reactions, enabling the formation of diverse derivatives with tailored functionalities.
One of the key aspects of 1-(Iodomethyl)sulfanylethan-1-one is its ability to participate in various chemical transformations. Its sulfur-based structure makes it an excellent candidate for sulfurization reactions, which are pivotal in the synthesis of advanced materials such as polymers and organosulfur compounds. Moreover, the ketone group in the molecule facilitates condensation reactions, opening up possibilities for the creation of complex molecular architectures. Recent advancements in green chemistry have also explored the use of this compound as a sustainable precursor for bio-based materials, further underscoring its versatility.
The synthesis of 1-(Iodomethyl)sulfanylethan-1-one typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the iodination of a sulfanilic acid derivative followed by oxidation to form the ketone group. This method has been optimized in recent years to enhance yield and purity, making it more accessible for large-scale production. Additionally, researchers have investigated alternative routes using transition metal catalysts to streamline the synthesis process and reduce environmental impact.
In terms of applications, 1-(Iodomethyl)sulfanylethan-1-one has found utility in several areas. Its ability to act as an electrophilic iodinating agent makes it valuable in medicinal chemistry for synthesizing bioactive molecules with iodine-containing moieties. Furthermore, its sulfur-based structure renders it suitable for use in flame-retardant materials and lubricants due to its excellent thermal stability and friction-reducing properties. Recent studies have also explored its potential as a building block for advanced nanomaterials, such as graphene oxide derivatives, where its functional groups can be exploited for surface modification.
From a research perspective, 1-(Iodomethyl)sulfanylethan-1-one continues to be a focal point for investigations into organosulfur chemistry. Scientists are particularly interested in understanding how the interplay between sulfur and iodine influences the electronic properties of the molecule at both macroscopic and nanoscopic levels. For example, recent experiments using advanced spectroscopic techniques have provided insights into the dynamic behavior of sulfur atoms under varying conditions, shedding light on potential applications in sensors and actuators.
In conclusion, 1-(Iodomethyl)sulfanylethan-1-one (CAS No: 114254-42-1) is a multifaceted compound with significant potential across various scientific domains. Its unique combination of functional groups enables it to serve as both a reactive intermediate and a functional material building block. As research progresses, particularly in areas such as green chemistry and nanotechnology, this compound is expected to unlock new avenues for innovation and industrial application.
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